molecular formula C8H5ClN2O B103450 N-(4-chlorophenyl)-1-cyanoformamide CAS No. 15313-45-8

N-(4-chlorophenyl)-1-cyanoformamide

Cat. No. B103450
CAS RN: 15313-45-8
M. Wt: 180.59 g/mol
InChI Key: XOQKTYVULZMONL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-cyanoformamide, commonly known as CAF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CAF is a white crystalline solid that is soluble in organic solvents and has a melting point of 188-190°C. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

CAF has been found to exhibit various biological activities, including inhibition of protein kinases and proteasome activity. The exact mechanism of action of CAF is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body, leading to downstream effects on cellular signaling pathways.

Biochemical And Physiological Effects

CAF has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic activities. CAF has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer agents. Additionally, CAF has been found to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

CAF has several advantages as a reagent in laboratory experiments. It is readily available, cost-effective, and easy to handle. Additionally, CAF has been found to be a versatile building block for the synthesis of various compounds, making it a valuable tool for chemical synthesis. However, CAF has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on CAF. One potential area of research is the development of novel anti-cancer agents based on the structure of CAF. Additionally, further studies are needed to elucidate the exact mechanism of action of CAF and its downstream effects on cellular signaling pathways. Finally, research is needed to explore the potential applications of CAF in other areas, such as the development of novel anti-inflammatory agents and insecticides.
Conclusion:
In conclusion, CAF is a promising compound that has been extensively studied for its potential applications in scientific research. The synthesis of CAF is a cost-effective and reliable method for producing this compound, and it has been found to exhibit various biochemical and physiological effects. While there are some limitations to the use of CAF in laboratory experiments, its versatility and potential for the development of novel compounds make it a valuable tool for chemical synthesis and scientific research.

Synthesis Methods

The synthesis of CAF involves the reaction of 4-chlorobenzoyl chloride with potassium cyanide in the presence of a tertiary amine catalyst. This reaction results in the formation of CAF as a white solid, which can be purified using recrystallization techniques. The synthesis of CAF has been optimized to achieve high yields and purity, making it a cost-effective and reliable method for producing this compound.

Scientific Research Applications

CAF has been extensively studied for its potential applications in scientific research. One of the primary uses of CAF is as a reagent in the synthesis of various pharmaceuticals and agrochemicals. CAF has been found to be a versatile building block for the synthesis of a wide range of compounds, including anti-cancer agents, anti-inflammatory drugs, and insecticides.

properties

CAS RN

15313-45-8

Product Name

N-(4-chlorophenyl)-1-cyanoformamide

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-cyanoformamide

InChI

InChI=1S/C8H5ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12)

InChI Key

XOQKTYVULZMONL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C#N)Cl

Other CAS RN

15313-45-8

Pictograms

Irritant

Origin of Product

United States

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